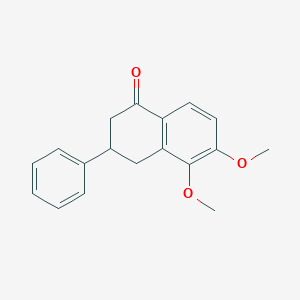
5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one
概要
説明
5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C18H18O3 and its molecular weight is 282.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activities
5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one derivatives have been explored for their potential in cancer treatment. A study demonstrated that these derivatives, particularly compounds 6b and 6d, exhibited significant anticancer activities against various human neoplastic cell lines, such as Hela and Hepg2. Their cytotoxicity was found to be lower compared to DOX, a commonly used chemotherapeutic drug. The inhibition activity against the Bcl-2 protein, which plays a critical role in regulating cell death, was particularly notable in compound 6b (Wang et al., 2017).
Synthesis and Chemical Properties
The compound has been a subject of chemical synthesis research. One notable method involves the intramolecular Friedel-Crafts acylation, promoted by hexafluoroisopropanol (HFIP). This method offers an efficient route for the synthesis of this compound, improving upon traditional methods by requiring no additional reagents or catalysts and generating no byproducts. This process highlights the compound's utility in complex organic syntheses (Li, 2017).
Antimicrobial Properties
Research has also uncovered antimicrobial properties in related compounds. For example, metabolites isolated from the aquatic fungus Delitschia corticola, which share a similar structural framework with this compound, exhibited antimicrobial activities against a range of bacteria and fungi. This indicates the potential of such compounds in developing new antimicrobial agents (Sun et al., 2011).
Application in Alzheimer's Disease
A study synthesized analogues of this compound and evaluated them for treating Alzheimer's Disease (AD). The compounds displayed moderate to high acetylcholinesterase (AChE) inhibitory activities, suggesting their potential in AD management. Specifically, the analogue 5f showed significant activity, providing a promising lead for further research in AD therapeutics (Ali et al., 2009).
Cytoprotective Effects
Research on the wood of Catalpa ovata revealed dihydronaphthalenones, structurally similar to this compound, with cytoprotective effects. These compounds demonstrated antioxidant activities, including scavenging of intracellular ROS and inducing antioxidant enzymes, thus highlighting their potential in protecting cells from oxidative stress (Kil et al., 2018).
特性
IUPAC Name |
5,6-dimethoxy-3-phenyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-20-17-9-8-14-15(18(17)21-2)10-13(11-16(14)19)12-6-4-3-5-7-12/h3-9,13H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXIKZJOBQKJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CC(C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2607470.png)

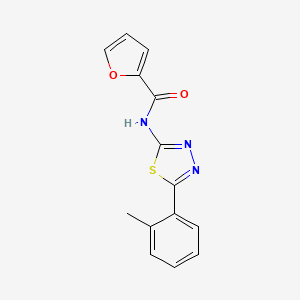
![2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2607477.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2607478.png)
![2-((2-chlorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2607479.png)
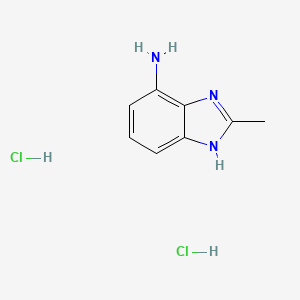
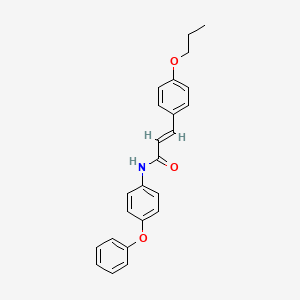
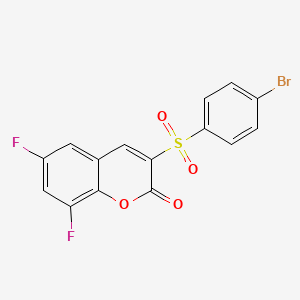
![(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B2607486.png)


